molecular formula C13H8BrNO2S B5038411 5-(3-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(3-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B5038411
M. Wt: 322.18 g/mol
InChI Key: XCCOBQXLLMPLMW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BBPPTD and is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of BBPPTD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. BBPPTD has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in cancer treatment.
Biochemical and Physiological Effects:
BBPPTD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, as well as reduce inflammation and oxidative stress. Additionally, BBPPTD has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBPPTD is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, BBPPTD has been shown to have a low toxicity profile, which is important for drug development. However, one of the limitations of BBPPTD is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on BBPPTD. One area of interest is the development of BBPPTD-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BBPPTD and its potential applications in other areas of medicine. Finally, research on the synthesis of BBPPTD and its derivatives may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of BBPPTD involves the condensation of 3-bromobenzaldehyde and 2-propyn-1-ol to form the intermediate compound, which is then reacted with thiosemicarbazide to produce the final product. The synthesis of BBPPTD is a multi-step process that requires careful attention to detail and precise reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

BBPPTD has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer and lung cancer. Additionally, BBPPTD has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c1-2-6-15-12(16)11(18-13(15)17)8-9-4-3-5-10(14)7-9/h1,3-5,7-8H,6H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCOBQXLLMPLMW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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